N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride
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Overview
Description
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of 5-methylpyridin-2-amine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways and processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
- N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide sulfate
Uniqueness
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain research applications where these properties are crucial .
Properties
Molecular Formula |
C11H17Cl2N3O |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9;;/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15);2*1H |
InChI Key |
RFRZLIRVAINTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
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